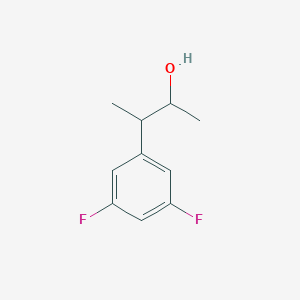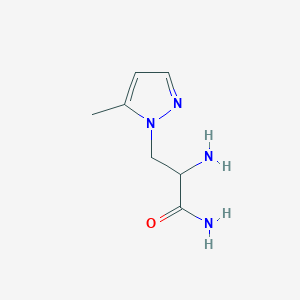
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 5-methyl-1H-pyrazole with appropriate amine derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane, often under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is becoming more prevalent in industrial settings to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and benzyl chloride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and amides, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes . This interaction can modulate the activity of enzymes and influence various biochemical pathways.
Comparación Con Compuestos Similares
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole ring structure but differs in the position of the amino group.
5-Amino-3-methyl-1H-pyrazole: Another similar compound with variations in the substitution pattern on the pyrazole ring.
Uniqueness: 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
2-amino-3-(5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-2-3-10-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12) |
Clave InChI |
WEFRBBTZCXRISL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


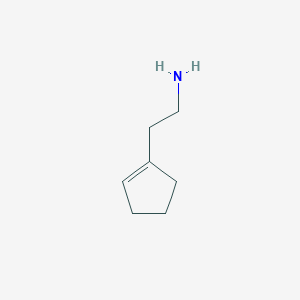
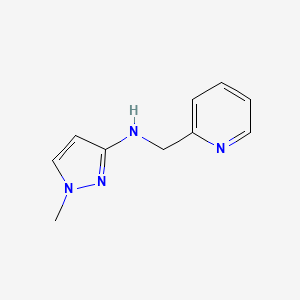
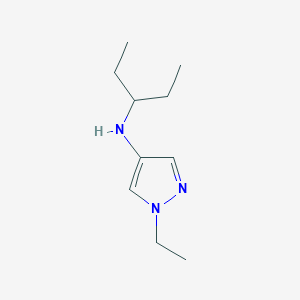
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
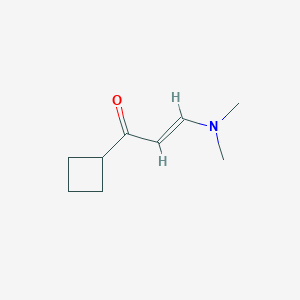
amine](/img/structure/B13307596.png)
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one](/img/structure/B13307599.png)
![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)

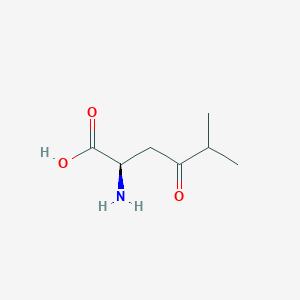
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
